Isopropyl 2-aminoacetate hydrochloride
Overview
Description
Isopropyl 2-aminoacetate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. This compound is often utilized in the synthesis of various organic molecules and has significant relevance in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 2-aminoacetate hydrochloride can be synthesized through the esterification of glycine with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Isopropyl 2-aminoacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of amino acid metabolism and enzyme kinetics.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug development.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of isopropyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular functions and physiological processes .
Comparison with Similar Compounds
- Ethyl 2-aminoacetate hydrochloride
- Methyl 2-aminoacetate hydrochloride
- Propyl 2-aminoacetate hydrochloride
Comparison: Isopropyl 2-aminoacetate hydrochloride is unique due to its isopropyl group, which imparts distinct chemical properties compared to its ethyl, methyl, and propyl counterparts. The isopropyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it particularly useful in specific applications where these properties are advantageous .
Properties
IUPAC Name |
propan-2-yl 2-aminoacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKCIXXGQRZHRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930733 | |
Record name | Propan-2-yl glycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14019-62-6 | |
Record name | Propan-2-yl glycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.